molecular formula C21H18N2O7 B394564 5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID

5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID

Cat. No.: B394564
M. Wt: 410.4g/mol
InChI Key: RJCVYBUGMBLKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID is a complex organic compound that features a unique structure combining an isoindoline moiety with an isophthalic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindoline Moiety: The isoindoline structure is synthesized through a series of reactions involving the condensation of phthalic anhydride with an amine, followed by cyclization and oxidation steps.

    Attachment of the Isophthalic Acid Derivative: The isophthalic acid derivative is then introduced through a coupling reaction, often using reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl acetate
  • 2-(4-{4-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-1-piperazinyl}butyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

5-({[2-(TERT-BUTYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]CARBONYL}AMINO)ISOPHTHALIC ACID stands out due to its unique combination of an isoindoline moiety with an isophthalic acid derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4g/mol

IUPAC Name

5-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H18N2O7/c1-21(2,3)23-17(25)14-5-4-10(9-15(14)18(23)26)16(24)22-13-7-11(19(27)28)6-12(8-13)20(29)30/h4-9H,1-3H3,(H,22,24)(H,27,28)(H,29,30)

InChI Key

RJCVYBUGMBLKFX-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O

solubility

51.5 [ug/mL]

Origin of Product

United States

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